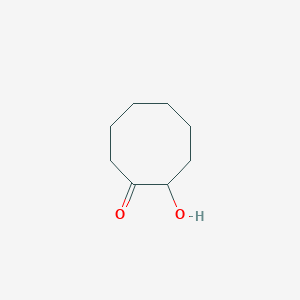

2-Hydroxycyclooctanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxycyclooctan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIBPNLXIBZSJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)C(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337892 | |

| Record name | 2-Hydroxycyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-82-2 | |

| Record name | 2-Hydroxycyclooctanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Transformations of 2 Hydroxycyclooctanone

Oxidative Transformations and Ring-Opening Pathways

Oxidative reactions of 2-hydroxycyclooctanone can lead to the cleavage of the carbocyclic ring, yielding linear dicarboxylic acids. These transformations are of synthetic importance and proceed through specific, well-studied mechanisms.

The Baeyer-Villiger oxidation is a key reaction for converting cyclic ketones into lactones (cyclic esters). wikipedia.org In the case of this compound, this oxidation can be a step in the pathway to forming suberic acid. The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). nrochemistry.com

The mechanism proceeds through several distinct steps:

Protonation of the Carbonyl: The peroxyacid first protonates the carbonyl oxygen of this compound, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orgorganicchemistrytutor.com

Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon. This addition forms a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgjk-sci.com

Concerted Migration: This is the rate-determining step of the reaction. A concerted rearrangement occurs where one of the carbon atoms adjacent to the original carbonyl group migrates to the adjacent oxygen of the peroxide bond. Simultaneously, the weak oxygen-oxygen bond of the peroxide cleaves, and a carboxylic acid is eliminated as a leaving group. wikipedia.org

Deprotonation: The resulting protonated lactone is deprotonated to yield the final, neutral lactone product. organicchemistrytutor.com

The regioselectivity of the migration step is crucial. The migratory aptitude of the adjacent carbon groups determines which C-C bond is cleaved and where the oxygen atom is inserted. For unsymmetrical ketones, there is a general order of migratory aptitude.

| Group | Migratory Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Secondary alkyl | ↓ |

| Aryl (Phenyl) | ↓ |

| Primary alkyl | ↓ |

| Methyl | Lowest |

In this compound, the two carbons adjacent to the carbonyl are C1 (bearing the hydroxyl group) and C8. The migratory aptitude of these secondary alkyl carbons is influenced by substituents. The electron-donating hydroxyl group at C1 can affect the electronic properties and potentially the migratory preference, although steric factors also play a role. Following the formation of the lactone, subsequent hydrolysis of the ester linkage opens the ring to form the corresponding hydroxy-carboxylic acid, which can then be further oxidized to the dicarboxylic acid, suberic acid.

Hydrogen peroxide (H₂O₂) serves as an environmentally benign oxidant for various chemical transformations. youtube.com In the presence of suitable catalysts, it can oxidize this compound. The reaction pathway can be complex, potentially leading to a mixture of products, including ring-opened species.

The mechanism often involves the activation of H₂O₂ by a catalyst, which can include transition metals (like iron, tungsten, or manganese) or selenium compounds. jk-sci.comyoutube.com For instance, certain selenium catalysts, such as seleninic acids, can react with H₂O₂ to form a more potent peroxy-acid-like species in situ. jk-sci.com This species can then initiate a Baeyer-Villiger-type oxidation.

A potential side reaction when using H₂O₂ in excess or under certain acidic conditions is the Baeyer-Villiger oxidation of the ketone product itself to yield an ester or lactone. youtube.com The decomposition of hydrogen peroxide into water and oxygen is a competing process that can be catalyzed by various factors. reactome.orgyoutube.com

Intramolecular Rearrangements and Transannular Reactions

The flexible eight-membered ring of cyclooctanone (B32682) derivatives allows for unique intramolecular reactions where atoms on opposite sides of the ring can interact. These "transannular" reactions are a hallmark of medium-sized ring chemistry.

Transannular hydride shifts are sigmatropic rearrangements where a hydrogen atom moves from one carbon to another across the ring. wikipedia.org While direct studies on this compound are limited, extensive experimental and theoretical investigations on the related compound 5-hydroxycyclooctanone (B1606702) provide a clear model for this process in cyclooctanone systems. rsc.orgrsc.org

In 5-hydroxycyclooctanone, a degenerate transannular 1,5-hydride shift has been observed under both acidic and basic conditions. This process involves the movement of a hydrogen atom from C5 to the carbonyl carbon at C1 (and vice versa), proceeding through a six-membered, chair-like transition state. rsc.orgrsc.org This shift makes the four α-methylene groups equivalent, as demonstrated by H/D exchange experiments where eight of the twelve methylene (B1212753) hydrogens are exchanged for deuterium. rsc.org

The reaction is catalyzed by both acids and bases, with the activation barrier being lowest in the presence of a base. rsc.orgrsc.org Quantum chemical calculations have been used to analyze the reaction, confirming the transition state geometry and energy barriers. rsc.org Such 1,5-hydride shifts are a key mechanism in various synthetic transformations, enabling the activation of otherwise inert C-H bonds to trigger cyclizations and other cascade reactions. nih.gov

| Condition | Activation Barrier (kcal/mol) | Transition State |

|---|---|---|

| Uncatalyzed | ~24-25 | Symmetrical six-membered cyclic |

| Acid-catalyzed | ~19-20 | Unsymmetrical six-membered cyclic |

| Base-catalyzed | Significantly lower | Symmetrical six-membered cyclic |

The reactivity and selectivity of reactions involving cyclooctanone systems are heavily influenced by the conformational preferences of the eight-membered ring. rsc.org Unlike smaller rings, medium-sized rings like cyclooctanone are conformationally complex. Through rotational spectroscopy and quantum-chemical calculations, the conformational landscape of cyclooctanone has been characterized. rsc.org

The global minimum energy conformation for cyclooctanone is a boat-chair form. rsc.org Other higher-energy conformers, such as a twisted boat-chair, also exist. rsc.org The conformational preferences are primarily driven by the minimization of repulsive non-bonded transannular interactions (e.g., between hydrogens across the ring). rsc.orgacs.org

These conformational realities have direct consequences for reaction selectivity:

Accessibility of Reaction Sites: The specific shape of the dominant conformer determines which faces of the carbonyl group and which C-H bonds are more sterically accessible for attack by reagents or for participation in intramolecular processes like hydride shifts.

Orbital Overlap: For reactions like the Baeyer-Villiger oxidation, stereoelectronic effects are critical. The migrating group must be able to achieve an anti-periplanar alignment with the O-O bond in the Criegee intermediate. wikipedia.org The inherent conformational biases of the cyclooctanone ring can favor or disfavor the necessary alignment for one of the adjacent carbons, thereby influencing the regioselectivity of the oxygen insertion.

Transannular Reactions: The feasibility of transannular reactions, such as the 1,5-hydride shift, depends on whether the ring can adopt a conformation that brings the donor C-H bond and the acceptor carbonyl group into close proximity. The boat-chair conformation of cyclooctanone readily allows for such interactions.

Reactivity of the Carbonyl and Hydroxyl Functionalities

This compound possesses the characteristic reactivity of both a ketone and a secondary alcohol, with additional properties arising from the α-positioning of these two groups. Such molecules are known as α-hydroxy ketones or acyloins. wikipedia.org

Carbonyl Group Reactivity: The carbonyl carbon is electrophilic and susceptible to nucleophilic addition. jackwestin.com It can react with a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide. A key reaction is the formation of hemiacetals and acetals upon reaction with alcohols under acidic conditions. jackwestin.com

Hydroxyl Group Reactivity: The secondary hydroxyl group can undergo reactions typical of alcohols, such as oxidation to a dicarbonyl compound, esterification with carboxylic acids or their derivatives, and ether formation.

Enolization and α-Hydrogen Acidity: The hydrogens on the carbon atoms alpha to the carbonyl group (C8 in this case) are acidic due to resonance stabilization of the resulting enolate anion. libretexts.orgmsu.edu This allows this compound to undergo base-catalyzed reactions at this position, such as alkylation or aldol-type condensation reactions. libretexts.org The presence of the adjacent hydroxyl group can modulate this acidity.

Interfunctional Group Reactions: The proximity of the hydroxyl and carbonyl groups can lead to intramolecular reactions. For instance, intramolecular hydrogen bonding can influence the conformational preferences and the reactivity of both groups. Under certain conditions, α-hydroxy ketones can undergo rearrangement reactions, such as the α-ketol rearrangement, where an alkyl group migrates from the carbinol carbon to the carbonyl carbon. wikipedia.org

Ketone-Specific Reactions and Derivatization (e.g., Corey-Chaykovsky Type)

The carbonyl group of this compound is a primary site for nucleophilic attack and derivatization. One of the most significant transformations for ketones is the Corey-Chaykovsky reaction, which converts carbonyl compounds into epoxides using sulfur ylides. organic-chemistry.orgnrochemistry.com

The reaction is initiated by the in-situ generation of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, through the deprotonation of the corresponding sulfonium (B1226848) salt with a strong base. organic-chemistry.orgadichemistry.com The mechanism proceeds via a two-step sequence:

Nucleophilic Addition: The negatively charged carbon of the sulfur ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a betaine (B1666868) intermediate. wikipedia.orgyoutube.com

Intramolecular Ring Closure: The resulting oxygen anion then acts as an intramolecular nucleophile, attacking the carbon bearing the sulfonium group. This displaces a neutral molecule (dimethyl sulfoxide (B87167) or dimethyl sulfide), leading to the formation of a three-membered epoxide ring. adichemistry.comwikipedia.org

This reaction is a powerful alternative to traditional olefin epoxidation for creating oxirane rings. wikipedia.org In the case of this compound, this would result in the formation of a spirocyclic epoxide fused to the cyclooctane (B165968) ring. The adjacent hydroxyl group can play a significant role in the stereochemical outcome of this reaction by directing the approach of the bulky sulfur ylide.

Beyond epoxidation, the ketone can be derivatized for analytical or synthetic purposes. For instance, reaction with hydrazine (B178648) derivatives like 2,4-dinitrophenylhydrazine (B122626) (DNPH) forms corresponding hydrazones, which are often crystalline solids used for characterization.

Studies on Reaction Kinetics and Stereochemical Outcomes

The study of reaction rates and the three-dimensional arrangement of atoms in the products provides deep insight into the mechanisms of chemical transformations.

Reaction Kinetics: Specific kinetic studies on this compound are not extensively detailed in the literature. However, the kinetics of reactions involving α-hydroxy ketones, in general, are known to be influenced by factors such as the solvent, temperature, and the presence of catalysts. acs.org For instance, the α-ketol rearrangement, an isomerization reaction that α-hydroxy ketones can undergo, is influenced by acid, base, or thermal conditions. organicreactions.orgwikipedia.org The rate of such rearrangements is dictated by the thermodynamic stability of the starting material versus the product. wikipedia.org Theoretical studies on simpler hydroxy ketones have been used to model keto-enol equilibrium and thermal conversion kinetics, providing a framework for understanding the reactivity of more complex structures. taylorandfrancis.com

Stereochemical Outcomes: As this compound possesses a stereocenter at the carbon bearing the hydroxyl group, its reactions are subject to stereochemical control. The pre-existing chirality can influence the formation of new stereocenters, leading to a preference for one diastereomer over another—a phenomenon known as diastereoselectivity. masterorganicchemistry.com

In nucleophilic additions to the carbonyl group (e.g., reduction with sodium borohydride (B1222165) or reaction with a Grignard reagent), the hydroxyl group can exert a directing effect. It can coordinate with the incoming reagent, delivering it to one face of the planar carbonyl group preferentially. This substrate-controlled stereoselectivity is a cornerstone of synthesizing complex molecules with defined three-dimensional structures. For example, reduction of the ketone can lead to either the syn or anti 1,2-diol, with the ratio depending on the reagents and reaction conditions.

Similarly, reactions that create a new ring, such as the Corey-Chaykovsky reaction, are known to be diastereoselective. wikipedia.org The stereochemical outcome is dictated by the transition state that minimizes steric interactions, often resulting in the formation of a single major product stereoisomer. The ability to predict and control these outcomes is critical for the efficient synthesis of complex target molecules. nih.govunl.pt

Theoretical and Computational Investigations of 2 Hydroxycyclooctanone

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical calculations are indispensable tools for understanding the fundamental properties of molecules like 2-Hydroxycyclooctanone at the atomic level. These methods allow for the detailed exploration of the molecule's potential energy surface, providing insights into its preferred three-dimensional arrangements and electronic characteristics.

The eight-membered ring of this compound is highly flexible, capable of adopting numerous conformations. Unlike smaller, more rigid rings, the conformational landscape of cyclooctane (B165968) derivatives is complex, with several low-energy structures. The conformational preferences in these medium-sized rings are largely governed by a delicate balance of angle strain, torsional strain, and non-bonded transannular interactions. kcl.ac.ukprinceton.edu For cyclooctanone (B32682), the boat-chair (BC) conformation is generally the most stable. kcl.ac.uk The presence of a hydroxyl group at the second position in this compound is expected to further influence the conformational equilibrium through the formation of intramolecular hydrogen bonds and additional steric interactions.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to identify and rank the energies of the various possible conformers. These calculations can predict key geometric parameters for each conformation.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-C4) (degrees) | Intramolecular H-bond (O-H···O=C) Distance (Å) |

|---|---|---|---|

| Boat-Chair (BC) 1 | 0.00 | 75.2 | 2.1 |

| Boat-Chair (BC) 2 | 1.25 | -80.5 | - |

| Twist-Boat-Chair (TBC) | 2.50 | 55.8 | 2.8 |

Note: The data in this table is illustrative and based on typical values for substituted cyclooctanones. Actual values would be derived from specific quantum chemical calculations.

The electronic structure of this compound dictates its chemical reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate various electronic properties that provide insights into the molecule's behavior in chemical reactions. mdpi.commdpi.com Key parameters include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be the primary sites for electrophilic attack, while the electron-deficient carbonyl carbon is a likely target for nucleophiles.

Table 2: Predicted Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: These values are representative and would be determined through specific DFT calculations.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. For this compound, this includes modeling its synthesis, degradation, and participation in various chemical transformations.

Understanding a reaction mechanism requires the identification and characterization of all stationary points along the reaction pathway, including reactants, products, intermediates, and transition states. nih.govsmu.edu Transition state theory is a cornerstone of these investigations. Computational methods can locate the geometry of a transition state, which represents the highest energy point along the reaction coordinate, and calculate its energy. researchgate.net This information is critical for determining the activation energy and, consequently, the rate of a reaction.

For reactions involving this compound, such as its oxidation or reduction, computational studies can map out the entire energy profile. This allows for the differentiation between competing reaction pathways and the identification of the most favorable mechanism. For instance, in a base-catalyzed intramolecular aldol (B89426) reaction, calculations would aim to characterize the enolate intermediate and the subsequent transition state leading to ring formation.

Density-Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. als-journal.comimperial.ac.uk Various functionals, such as B3LYP, are commonly used to study the properties of organic molecules. mdpi.com DFT is adept at calculating the geometric and electronic properties of molecules, as well as the energetics of reaction pathways. nih.gov

Beyond static DFT calculations, advanced simulation techniques like molecular dynamics (MD) can be employed to study the dynamic behavior of this compound. MD simulations can provide insights into the conformational flexibility of the molecule over time and in different solvent environments. Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach where the reactive center of the molecule is treated with a high level of quantum theory, while the surrounding environment is described using more computationally efficient molecular mechanics.

Elucidation of Transannular Strain and Non-Bonded Interactions

Medium-sized rings, those containing eight to eleven atoms, are subject to a unique type of strain known as transannular strain. assignmentpoint.comlibretexts.org This arises from steric crowding between substituents on non-adjacent carbon atoms that are forced into close proximity across the ring. assignmentpoint.com In this compound, this strain is a significant factor in determining the preferred conformations of the eight-membered ring. kcl.ac.uk

The minimization of these unfavorable transannular interactions is a primary driving force in the conformational preferences of cyclooctanone and its derivatives. kcl.ac.uk Computational methods can quantify the extent of these non-bonded interactions by calculating the distances between atoms across the ring and the associated repulsive energies. These calculations help to explain why certain conformations are energetically favored over others. For example, a boat-chair conformation might be preferred because it positions hydrogen atoms on opposite sides of the ring at a greater distance from each other compared to a boat-boat conformation. princeton.edu The presence of the hydroxyl and carbonyl groups introduces additional non-bonded interactions, including potential hydrogen bonding and dipole-dipole interactions, which must also be considered in a thorough computational analysis.

Applications of 2 Hydroxycyclooctanone in Advanced Organic Synthesis

Role as a Precursor or Intermediate in the Synthesis of Value-Added Chemicals (e.g., Dicarboxylic Acids)

One of the significant applications of cyclic ketones, including derivatives like 2-hydroxycyclooctanone, is their role as precursors in the synthesis of dicarboxylic acids. The oxidation of cyclic ketones can lead to the cleavage of the carbon ring, resulting in the formation of linear dicarboxylic acids, which are important industrial chemicals. For instance, the oxidation of cyclooctanone (B32682) is a known route to produce suberic acid (octanedioic acid). researchgate.netbibliotekanauki.pl This process typically involves the use of oxidizing agents that can break the carbon-carbon bond adjacent to the carbonyl group.

While the direct oxidation of this compound to a specific dicarboxylic acid is a nuanced process, the underlying chemistry of ring-opening oxidation is well-established for the parent cyclooctanone. researchgate.netbibliotekanauki.pl The presence of the hydroxyl group at the alpha position can influence the regioselectivity of the ring cleavage and may require specific oxidizing conditions. The general transformation of a cyclic ketone to a dicarboxylic acid is a multistep process that can be achieved using various oxidants. researchgate.net

The following table outlines the conversion of various cyclic ketones to their corresponding dicarboxylic acids, illustrating the general synthetic strategy that is applicable to cyclooctanone derivatives.

| Starting Cyclic Ketone | Resulting Dicarboxylic Acid |

| Cyclopentanone | Glutaric acid |

| Cycloheptanone | Pimelic acid |

| Cyclooctanone | Suberic acid |

| Cyclododecanone | 1,12-Dodecanedioic acid |

This table is based on established oxidation reactions of cyclic ketones. researchgate.netbibliotekanauki.pl

The synthesis of suberic acid from cyclooctene (B146475), a related eight-membered ring compound, is a two-step process involving ozonolysis followed by oxidative cleavage. brainly.com This underscores the utility of cyclooctane (B165968) derivatives as precursors to linear bifunctional molecules. Given that this compound is a close analog of cyclooctanone, it is a plausible intermediate or starting material for similar oxidative transformations to yield dicarboxylic acids or their derivatives.

Utilization in Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be viewed through this lens, particularly in the context of biocatalysis and the use of environmentally benign oxidizing agents.

As an α-hydroxy ketone, this compound belongs to a class of compounds for which biocatalytic synthetic methods are being actively developed. Enzymes, such as lyases and oxidoreductases, can be employed to synthesize α-hydroxy ketones with high enantioselectivity under mild reaction conditions, often in aqueous media. These enzymatic methods offer a greener alternative to traditional chemical syntheses that may require harsh reagents and organic solvents.

Furthermore, the oxidation of alcohols and ketones is a fundamental transformation in organic chemistry that has traditionally relied on hazardous reagents, such as chromium-based oxidants. Green chemistry promotes the use of cleaner alternatives. For the potential oxidation of this compound, greener methodologies could involve:

Catalytic Oxidation with Molecular Oxygen: Utilizing air or pure oxygen as the terminal oxidant in the presence of a suitable catalyst is a highly atom-economical and environmentally friendly approach.

Hydrogen Peroxide as an Oxidant: Hydrogen peroxide is a green oxidant as its byproduct is water.

Photocatalysis: The use of light to drive oxidation reactions with a photocatalyst and air as the oxidant is another sustainable method.

The following table summarizes some green oxidation approaches applicable to alcohols and ketones, which could be adapted for transformations involving this compound.

| Green Chemistry Approach | Key Features |

| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable enzymes. |

| Catalytic Aerobic Oxidation | Uses air as the oxidant, high atom economy. |

| Hydrogen Peroxide Oxidation | Water is the only byproduct. |

| Photocatalysis | Uses light energy, can utilize air as the oxidant. |

By employing these methodologies, the synthesis and subsequent transformations of this compound can be aligned with the principles of sustainable chemistry, minimizing environmental impact.

Contributions to the Understanding of Medium-Ring Chemistry and Reactivity

Medium-sized rings (8-11 membered) exhibit unique conformational and reactive properties due to transannular interactions, which are steric interactions between non-adjacent atoms across the ring. The study of cyclooctanone and its derivatives, such as this compound, provides valuable insights into the chemistry of these complex systems.

The conformational landscape of cyclooctanone is intricate, with multiple low-energy conformations such as the boat-chair and twist-boat-chair forms. rsc.org The introduction of a hydroxyl group, as in this compound, is expected to further influence the conformational preferences of the ring due to intramolecular hydrogen bonding and steric effects. Understanding these conformational preferences is crucial for predicting the reactivity of the molecule.

A key feature of medium-ring chemistry is the occurrence of transannular reactions, where a reaction occurs between two non-adjacent atoms. For example, studies on 5-hydroxycyclooctanone (B1606702) have demonstrated a transannular 1,5-hydride shift under both acidic and basic conditions. rsc.org This phenomenon involves the transfer of a hydride ion from one carbon atom to another across the ring. rsc.org

Key aspects of medium-ring chemistry elucidated by studying cyclooctanone derivatives include:

Conformational Analysis: The characterization of stable conformers and the energy barriers between them. rsc.org The conformational preferences in cyclooctanone are primarily dictated by the minimization of repulsive non-bonded transannular interactions. rsc.org

Transannular Interactions: The study of steric and electronic interactions between atoms across the ring.

Transannular Reactions: The investigation of reactions that proceed across the ring, such as hydride shifts, which are a hallmark of medium-ring compounds. rsc.org

The investigation of molecules like this compound contributes to a deeper understanding of these fundamental principles, which is essential for the rational design of synthetic routes involving medium-sized rings and for the prediction of their chemical behavior.

Advanced Analytical Methodologies for the Study of 2 Hydroxycyclooctanone

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-Hydroxycyclooctanone, providing the means to isolate it from starting materials, byproducts, and other impurities.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. The development of a robust GC method begins with the selection of appropriate instrumentation and parameters to achieve high-quality separations. obrnutafaza.hr Key considerations include the choice of the column, carrier gas, and temperature programming. obrnutafaza.hrchromacademy.com

Method optimization is a critical step to ensure reliable and reproducible results. researchgate.net For a polar compound such as this compound, a mid-polarity stationary phase is often selected to achieve a balance of retention and peak shape. The optimization process involves systematically adjusting parameters like the temperature program (initial temperature, ramp rate, and final temperature), carrier gas flow rate, and injector temperature to maximize resolution and minimize analysis time. chromacademy.comresearchgate.net The use of MS-designated columns can be beneficial as they are designed for low bleed and high inertness, which improves mass spectral purity and allows for more accurate identification when using a mass spectrometer as a detector. chromacademy.com

Table 1: Illustrative Optimized GC Parameters for this compound Analysis

| Parameter | Optimized Value/Condition | Rationale |

|---|---|---|

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good selectivity for moderately polar compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gases that provide good efficiency. Hydrogen can allow for faster analysis. chromacademy.com |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C, Hold: 5 min | Separates components based on boiling point while ensuring elution of the target analyte as a sharp peak. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides high sensitivity for organic compounds, while MS provides definitive identification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing complex mixtures that may contain this compound, especially when dealing with non-volatile impurities or thermally sensitive compounds. news-medical.netnih.gov The technique combines the high separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.govresearchgate.net

For a polar analyte like this compound, Reversed-Phase Liquid Chromatography (RPLC) is a common approach. The development of an LC-MS method involves optimizing the mobile phase composition (e.g., water, acetonitrile, or methanol (B129727) with additives like formic acid), the stationary phase (e.g., C18 column), and the gradient elution profile to achieve separation. ucl.ac.uk The mass spectrometer, often equipped with an electrospray ionization (ESI) source, provides detection and structural information. nih.gov Tandem MS (MS/MS) can be employed for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. nih.govcmro.in

Table 2: Typical LC-MS Method Parameters for this compound

| Parameter | Condition | Purpose |

|---|---|---|

| LC Column | C18, 2.1 x 100 mm, 3.5 µm particle size | Standard reversed-phase column for retaining and separating moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; formic acid aids in protonation for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte from the column. |

| Gradient | 5% B to 95% B over 10 minutes | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 0.3 mL/min | Typical flow rate compatible with ESI-MS interfaces. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the analyte, typically forming [M+H]⁺ or [M+Na]⁺ ions. |

| MS Detection | Full Scan (m/z 50-500) and/or MS/MS | Full scan for general detection; MS/MS for targeted quantification and structural confirmation. cmro.in |

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods provide detailed information about the molecular structure, conformation, and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for the unambiguous structural elucidation of organic molecules like this compound. nih.gov One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom.

For this compound, NMR is particularly valuable for studying its conformational preferences in solution. nih.gov The large eight-membered ring can adopt several low-energy conformations, and the coupling constants (J-values) observed in the ¹H NMR spectrum can provide insight into the dihedral angles between adjacent protons, helping to define the ring's shape. Furthermore, NMR is the definitive technique for investigating tautomeric equilibria, such as the keto-enol equilibrium that is possible for α-hydroxy ketones. researchgate.net The presence of the enol tautomer would give rise to a distinct set of NMR signals, including a characteristic signal for the enolic proton. researchgate.net

Table 3: Hypothetical ¹H and ¹³C NMR Data for the Keto Form of this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.0 | dd | CH-OH (C2) |

| ¹H | ~3.5 | s (broad) | O-H |

| ¹H | ~2.5 | m | CH₂ adjacent to C=O (C8) |

| ¹H | ~1.2-2.0 | m | Ring CH₂ protons (C3, C4, C5, C6, C7) |

| ¹³C | ~215 | s | C=O (C1) |

| ¹³C | ~75 | s | CH-OH (C2) |

| ¹³C | ~25-40 | s | Ring CH₂ carbons |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar and thermally labile molecules, making it well-suited for the identification of this compound and its reaction products. nih.govresearchgate.net ESI typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. researchgate.net This provides a direct measurement of the molecular weight of the analyte.

In the context of reaction monitoring or product analysis, ESI-MS can rapidly identify the components of a mixture. semanticscholar.org When coupled with tandem mass spectrometry (MS/MS), structural information can be obtained by inducing fragmentation of the parent ion. The resulting fragment ions provide clues about the molecule's structure, allowing for the differentiation of isomers and the identification of unknown products formed during a chemical transformation of this compound. nih.gov

Table 4: Expected ESI-MS Ions for this compound (Molecular Weight: 142.20 g/mol )

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₅O₂]⁺ | 143.11 |

| [M+Na]⁺ | [C₈H₁₄O₂Na]⁺ | 165.09 |

| [M+K]⁺ | [C₈H₁₄O₂K]⁺ | 181.06 |

| [2M+H]⁺ | [C₁₆H₂₉O₄]⁺ | 285.21 |

Implementation of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes understanding of the method and process based on sound science and quality risk management. rjptonline.orgetflin.com When applied to analytical methods, this is known as Analytical Quality by Design (AQbD). rjptonline.orgaustinpublishinggroup.com The goal of AQbD is to design robust analytical methods that consistently meet their intended performance criteria throughout their lifecycle. etflin.com

The AQbD process for an analytical method for this compound would involve several key steps:

Define the Analytical Target Profile (ATP): This first step clearly defines the method's purpose, including what needs to be measured (e.g., purity of this compound, quantification in a reaction mixture) and the required performance characteristics (e.g., accuracy, precision, sensitivity). etflin.comnih.gov

Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the method's performance characteristics (e.g., resolution between this compound and a key impurity, peak symmetry) that must be controlled to ensure the quality of the results. rjptonline.orgnih.gov CMPs are the method variables (e.g., column temperature, mobile phase pH, gradient slope) that can affect the CMAs. nih.gov

Perform Risk Assessment: A risk assessment links CMPs to CMAs, identifying which parameters have the highest potential to impact the method's performance. This helps focus optimization efforts on the most critical variables. austinpublishinggroup.com

Develop a Design Space: Using Design of Experiments (DoE), the relationships between the CMPs and CMAs are systematically studied. austinpublishinggroup.comnih.gov This allows for the definition of a Method Operable Design Region (MODR), or "design space," which is the multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. austinpublishinggroup.comnih.gov

Implement a Control Strategy and Continuous Improvement: A control strategy is established to ensure the method operates within the design space during routine use. The method's performance is monitored over its lifecycle, allowing for continuous improvement. rjptonline.orgqjmhs.com

By implementing QbD principles, the resulting analytical method for this compound will be more robust, reliable, and flexible, with a greater understanding of the factors that influence its performance. etflin.comqjmhs.com

Establishing Analytical Target Profiles (ATP) for this compound Analyses

The development of robust analytical methods for this compound is underpinned by the principles of Quality by Design (QbD), which commence with the prospective definition of an Analytical Target Profile (ATP). nih.gov The ATP outlines the performance requirements of the analytical method, ensuring it is fit for its intended purpose. nih.govresearchgate.net This systematic approach moves away from traditional, more reactive method development towards a proactive strategy that builds quality into the analytical procedure from the outset. nih.gov

The ATP for this compound analysis is a comprehensive statement that defines the required quality of the analytical results in terms of the acceptable error in measurements. researchgate.net It is not a set of validation criteria but rather a prospective summary of the desired quality characteristics of the measurement. nih.govispe.org Key performance characteristics such as specificity, accuracy, and precision are central to the ATP. nih.gov The establishment of an ATP is crucial for guiding the development and validation of analytical methods, ensuring they consistently deliver reliable data throughout their lifecycle. americanpharmaceuticalreview.com

For the analysis of this compound, the ATP would be tailored to the specific analytical challenge, whether it be for quantification in a reaction mixture, identification of impurities, or stability testing. The profile would stipulate the target analyte, the matrix in which it is to be measured, and the required performance characteristics of the method.

A hypothetical ATP for a quantitative High-Performance Liquid Chromatography (HPLC) method for this compound might include the following elements:

| ATP Element | Description |

| Analyte | This compound |

| Matrix | Reaction mixture containing starting materials and by-products |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Assay Range | 0.1 mg/mL to 10 mg/mL |

| Accuracy | The reportable result should be within ± 2.0% of the true value. |

| Precision | The relative standard deviation (RSD) for replicate measurements should not exceed 1.5%. |

| Specificity | The method must be able to unequivocally assess the analyte in the presence of expected impurities and degradation products. |

| Linearity | A correlation coefficient (r²) of ≥ 0.999 over the assay range. |

| Quantitation Limit | The lowest concentration that can be reliably quantified with acceptable precision and accuracy (e.g., ≤ 0.1 mg/mL). |

This ATP serves as the foundation for the subsequent stages of method development and validation. etflin.com It provides a clear set of goals that the analytical method must achieve to be considered acceptable for its intended use. The criteria within the ATP are not arbitrary but are based on a thorough understanding of the product and process needs. researchgate.net

Risk Assessment and Design of Experiments (DoE) for Method Robustness

Following the establishment of the ATP, a systematic risk assessment is conducted to identify and rank potential variables that could impact the performance of the analytical method for this compound. biopharminternational.com This is a critical step in the Analytical Quality by Design (AQbD) framework, as it helps to focus development efforts on the most critical parameters. americanpharmaceuticalreview.com A risk assessment tool, such as a fishbone (Ishikawa) diagram or a Failure Mode and Effects Analysis (FMEA), can be employed to systematically evaluate potential sources of variability.

For an HPLC method for this compound, potential risk factors could include:

Instrumental Parameters: Column temperature, flow rate, injection volume, and detector wavelength.

Mobile Phase Composition: Percentage of organic solvent, pH, and buffer concentration.

Sample Preparation: Dilution accuracy, solvent choice, and extraction efficiency.

Column Parameters: Stationary phase chemistry, particle size, and column age.

Once the critical method parameters are identified, Design of Experiments (DoE) is utilized to systematically investigate their effects on the method's performance. researchgate.net DoE is a powerful statistical tool that allows for the simultaneous evaluation of multiple factors, providing a more comprehensive understanding of the method's behavior than the traditional one-factor-at-a-time (OFAT) approach. americanpharmaceuticalreview.com

A fractional factorial or Plackett-Burman design is often employed for initial screening experiments to identify the most significant factors from a larger list of potential variables. researchgate.net For instance, a screening design for the HPLC analysis of this compound might evaluate the factors listed in the table below.

| Factor | Level 1 (-) | Level 2 (+) |

| A: Column Temperature (°C) | 30 | 40 |

| B: Mobile Phase % Acetonitrile | 55 | 65 |

| C: Flow Rate (mL/min) | 0.8 | 1.2 |

| D: pH of Aqueous Phase | 3.0 | 4.0 |

| E: Injection Volume (µL) | 5 | 15 |

The results of the DoE are then analyzed to determine the main effects of each factor and any significant interactions between them. This information is used to establish a Method Operable Design Region (MODR), which is a multidimensional space where the method is known to perform robustly. americanpharmaceuticalreview.com

Robustness testing is an integral part of method validation and is typically performed by introducing small, deliberate variations to the method parameters and evaluating the impact on the analytical results. chromatographyonline.com A DoE approach is highly recommended for robustness testing as it provides a structured and efficient way to assess the method's reliability. researchgate.netamericanpharmaceuticalreview.com The aim is to demonstrate that the method remains unaffected by minor variations that are likely to occur during its routine use. chromatographyonline.com

For example, a robustness study for the this compound HPLC method might involve varying the column temperature by ±2°C and the mobile phase composition by ±2%. The results of this study would provide confidence that the method is reliable and will produce consistent results under normal operating conditions.

The combination of a well-defined ATP, a thorough risk assessment, and the systematic approach of DoE ensures the development of a robust and reliable analytical method for this compound that is fit for its intended purpose throughout its lifecycle.

Future Research Trajectories and Emerging Challenges in 2 Hydroxycyclooctanone Chemistry

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is driving research towards the development of environmentally benign and economically viable methods for synthesizing 2-hydroxycyclooctanone and its derivatives. Future efforts are expected to focus on several key areas:

Biocatalytic and Chemoenzymatic Approaches: The use of enzymes, such as oxidases and lyases, in cascade reactions presents a promising avenue for the sustainable synthesis of chiral α-hydroxy ketones. rsc.org These one-pot multistep enzymatic processes can start from bio-derived alcohols, avoid the use of reactive and hazardous aldehyde intermediates, and simplify product isolation, thereby minimizing waste. rsc.org

Organocatalysis: The field of organocatalysis continues to offer innovative solutions for asymmetric synthesis. Future research will likely explore novel organocatalysts for the enantioselective synthesis of this compound, aiming for higher yields and stereoselectivity under mild reaction conditions.

Flow Chemistry: Continuous flow technology is emerging as a key tool for sustainable manufacturing in the fine chemical industry. nih.gov Its application to the synthesis of this compound could offer advantages such as improved reaction control, enhanced safety, and easier scalability. nih.gov

Utilization of Renewable Feedstocks: A significant challenge lies in moving away from petroleum-based starting materials. Research into the conversion of biomass-derived molecules, such as carbohydrates, into precursors for this compound synthesis is a critical area for future investigation. researchgate.net

| Synthetic Approach | Key Advantages | Future Research Focus |

| Biocatalysis | High selectivity, mild conditions, use of renewable resources. rsc.org | Discovery of novel enzymes, optimization of cascade reactions. |

| Organocatalysis | Metal-free, lower toxicity, operational simplicity. nih.gov | Design of more efficient and recyclable catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control. nih.gov | Development of integrated flow systems for multi-step syntheses. |

| Renewable Feedstocks | Reduced environmental impact, long-term sustainability. researchgate.net | Efficient conversion of biomass to key chemical intermediates. |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. For this compound, several areas warrant deeper investigation:

Computational and Experimental Studies: The combination of experimental techniques, such as kinetic analysis and spectroscopy, with computational methods like Density Functional Theory (DFT), can provide detailed insights into reaction pathways. larionovgroup.comsemanticscholar.org Such studies can elucidate the role of catalysts, intermediates, and transition states in transformations involving this compound.

Organocatalytic Mechanisms: While organocatalysis has proven effective, the precise mechanisms of many reactions are still under investigation. nih.gov Future research will likely focus on unraveling the intricate details of catalyst-substrate interactions and the origins of stereoselectivity in organocatalytic reactions that produce or utilize this compound. mdpi.com

Transannular Interactions: The medium-sized ring of this compound can lead to unique transannular interactions that influence its reactivity. uni-due.de Theoretical and experimental investigations into these interactions can provide a better understanding of its conformational preferences and reaction outcomes. uni-due.de

Predictive Modeling and Machine Learning in Chemical Design

The integration of computational tools, particularly machine learning (ML), is poised to revolutionize chemical synthesis. nih.gov In the context of this compound, these technologies can be applied to:

Reaction Optimization: Machine learning algorithms can be trained on existing reaction data to predict optimal reaction conditions, such as temperature, solvent, and catalyst loading, leading to improved yields and selectivity.

Catalyst Design: Predictive models can aid in the design of novel catalysts with enhanced activity and selectivity for specific transformations involving this compound.

Retrosynthetic Analysis: AI-powered tools can assist in devising novel and efficient synthetic routes to this compound and its derivatives by analyzing vast chemical reaction databases.

| Application Area | Potential Impact |

| Reaction Optimization | Faster development of efficient synthetic protocols. |

| Catalyst Design | Accelerated discovery of superior catalysts. |

| Retrosynthetic Analysis | Innovation in synthetic strategy and route design. |

Expanding the Scope of Applications in Specialized Chemical Fields

While this compound is a valuable synthetic intermediate, future research will likely uncover new applications in various specialized fields:

Fragrance and Perfumery: Cyclic ketones are important components of many fragrances. nih.govd-nb.infoencyclopedia.pub The specific odor profile of this compound and its derivatives could be explored for their potential use in the perfume industry. nih.gov

Polymer Chemistry: Hydroxy-functionalized cyclic ketones can serve as monomers or building blocks for the synthesis of novel biodegradable polymers. researchgate.net Research in this area could lead to the development of new materials with tailored properties.

Medicinal Chemistry: The this compound scaffold could be a starting point for the synthesis of biologically active molecules. Its stereocenters and functional groups offer opportunities for the creation of diverse molecular architectures for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.